molecular formula C20H23ClN2O5 B11082214 3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid

3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid

Cat. No.: B11082214
M. Wt: 406.9 g/mol
InChI Key: NJADQPPBRWNSRC-UHFFFAOYSA-N
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Description

3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid is a complex organic compound with a unique structure that includes an adamantyl group, a chloro-nitrophenyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid typically involves multiple steps:

    Formation of the Adamantylcarbonyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The resulting adamantylcarbonyl compound is then reacted with an amine to form the adamantylcarbonylamino intermediate.

    Coupling with Chloro-nitrophenyl Group: The intermediate is then coupled with a 2-chloro-5-nitrophenyl compound through a nucleophilic substitution reaction.

    Formation of Propanoic Acid Backbone: Finally, the propanoic acid backbone is introduced through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and chloro-nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to proteins or enzymes. The chloro-nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, affecting the compound’s overall activity. The propanoic acid backbone allows for potential ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Adamantylcarbonyl)amino]-3-(2-bromo-5-nitrophenyl)propanoic acid
  • 3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-methylphenyl)propanoic acid
  • 3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-fluorophenyl)propanoic acid

Uniqueness

3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid is unique due to the combination of its adamantyl group, which provides rigidity and bulk, and the chloro-nitrophenyl group, which offers diverse reactivity

Properties

Molecular Formula

C20H23ClN2O5

Molecular Weight

406.9 g/mol

IUPAC Name

3-(adamantane-1-carbonylamino)-3-(2-chloro-5-nitrophenyl)propanoic acid

InChI

InChI=1S/C20H23ClN2O5/c21-16-2-1-14(23(27)28)6-15(16)17(7-18(24)25)22-19(26)20-8-11-3-12(9-20)5-13(4-11)10-20/h1-2,6,11-13,17H,3-5,7-10H2,(H,22,26)(H,24,25)

InChI Key

NJADQPPBRWNSRC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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